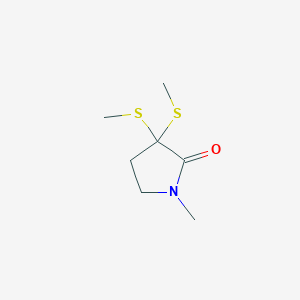
1-Methyl-3,3-bis(methylsulfanyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3,3-bis(methylsulfanyl)pyrrolidin-2-one is a chemical compound with the molecular formula C7H13NOS2 It is a derivative of pyrrolidin-2-one, featuring two methylsulfanyl groups attached to the third carbon atom
Preparation Methods
The synthesis of 1-Methyl-3,3-bis(methylsulfanyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of N-substituted piperidines with specific oxidants and additives to selectively form pyrrolidin-2-ones . The reaction conditions typically include the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-3,3-bis(methylsulfanyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it serves as a versatile synthon for the synthesis of more complex molecules . In biology and medicine, it may be used as a building block for the development of pharmaceuticals with potential therapeutic effects . Additionally, its unique structural properties make it valuable in the study of molecular interactions and mechanisms of action .
Mechanism of Action
The mechanism of action of 1-Methyl-3,3-bis(methylsulfanyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target proteins or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Methyl-3,3-bis(methylsulfanyl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidine-2-one derivatives and pyrrolizines . These compounds share a common pyrrolidine ring structure but differ in their substituents and functional groups. The presence of two methylsulfanyl groups in this compound imparts unique chemical and physical properties, distinguishing it from other related compounds . Similar compounds include pyrrolidine-2,5-diones and prolinol derivatives .
Properties
CAS No. |
63017-89-0 |
|---|---|
Molecular Formula |
C7H13NOS2 |
Molecular Weight |
191.3 g/mol |
IUPAC Name |
1-methyl-3,3-bis(methylsulfanyl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H13NOS2/c1-8-5-4-7(10-2,11-3)6(8)9/h4-5H2,1-3H3 |
InChI Key |
SWBCUHQKMZPBDS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1=O)(SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















